molecular formula C12H11Cl2N3 B1335129 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine CAS No. 500157-71-1

4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine

Cat. No. B1335129
CAS RN: 500157-71-1
M. Wt: 268.14 g/mol
InChI Key: NSCOTAAAOVSQLJ-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine (4C5CB6MP2Y) is an organic compound belonging to the class of pyrimidines. It is a white crystalline powder with a molecular weight of 286.58 g/mol. 4C5CB6MP2Y is a versatile compound that has been used in various scientific research applications. In particular, it has been used as a tool to study the molecular mechanisms of action of certain drugs, and to investigate the biochemical and physiological effects of certain drugs on biological systems.

Scientific Research Applications

  • Synthesis and Derivative Formation:

    • Harnden and Hurst (1990) discussed the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, which is relevant to the synthesis processes of similar compounds like 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine (Harnden & Hurst, 1990).
    • A study by R. Vaid et al. (2012) demonstrated an efficient synthesis method for related pyrimidine derivatives, highlighting the importance of these processes in medicinal chemistry (Vaid et al., 2012).
  • Antimicrobial and Antiviral Activities:

    • Chundawat, Sharma, and Bhagat (2014) synthesized new analogs of pyrimidine and evaluated their antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).
    • Patel and Patel (2017) also investigated the antibacterial and antifungal activities of pyrimidine derivatives, further supporting their potential in antimicrobial research (Patel & Patel, 2017).
  • Chemical Interactions and Corrosion Inhibition:

    • A study by Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) explored the use of pyrimidine derivatives as corrosion inhibitors for mild steel, which could have applications in material sciences and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
  • Pharmacological Potential:

    • Gangjee, Li, Yang, and Kisliuk (2008) described the synthesis of pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their significance in drug discovery (Gangjee, Li, Yang, & Kisliuk, 2008).
  • Environmental Applications:

    • Sharma, Banerjee, and Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound related to pyrimidines, by Aspergillus niger, demonstrating the environmental implications of these compounds in biodegradation processes (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

4-chloro-5-[(2-chlorophenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c1-7-9(11(14)17-12(15)16-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOTAAAOVSQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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